1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol
Overview
Description
1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol is an organic compound with the molecular formula C16H19NO2. It is a chiral secondary alcohol derivative of benzyl alcohol. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-(benzyloxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biochemical effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
1-Amino-2-phenyl-propan-2-ol: Similar structure but lacks the benzyloxy group.
1-Amino-3-(benzyloxy)propan-2-ol: Similar structure but differs in the position of the benzyloxy group.
Uniqueness: 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol is unique due to the presence of the benzyloxy group at the para position, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-amino-2-(4-phenylmethoxyphenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-16(18,12-17)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,18H,11-12,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLFEEFBKRFPCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567316 | |
Record name | 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305448-20-8 | |
Record name | 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10567316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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